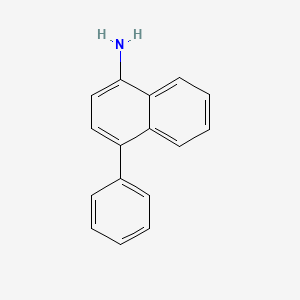

4-Phenylnaphthalen-1-amine

Overview

Description

4-Phenylnaphthalen-1-amine (NPN) is an aromatic amine with the chemical formula C16H12NH . This molecule is notable for its binding affinity in mouse major urinary protein (MUP) .

Synthesis Analysis

The synthesis of 4-Phenylnaphthalen-1-amine-based dyes has been theoretically assessed via density functional theory (DFT) and time-dependent density functional theory (TDDFT) . The optoelectronic and photovoltaic parameters of these dyes have been investigated .Molecular Structure Analysis

The molecular structure of 4-Phenylnaphthalen-1-amine has been analyzed using the MPW1PW91 functional in conjunction with the 6-31G (d, p) basis set .Chemical Reactions Analysis

Amines, including 4-Phenylnaphthalen-1-amine, can undergo various reactions such as alkylation and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenylnaphthalen-1-amine are influenced by factors such as feedstock choice, pyrolysis temperature, and pyrolysis type .Scientific Research Applications

Electromechanical Properties

- Multielectrochromic Materials : N-Phenylnaphthalen-2-amine and its derivatives are used in creating conducting polymer films exhibiting multiple colors under different potentials, with fast switching times and reasonable stability. This makes them suitable for applications in electrochromic devices (Zhang, Wang, & Ouyang, 2011).

Chemical Analysis

- Fluorescence Enhancement : The addition of N-phenyl substituents to 4-aminostilbenes, a class including 4-Phenylnaphthalen-1-amine, leads to enhanced fluorescence, important for chemical analysis and sensing technologies (Yang, Chiou, & Liau, 2002).

Bioimaging Applications

- Triazole-Based Fluorescent Probes : 4-Phenylnaphthalen-1-amine derivatives have been used to develop triazole-based fluorescent chemosensors for detecting metal ions like Zn2+, which are crucial in bioimaging and biomedical research (Iniya et al., 2014).

Polymer Science

- High-Tg Aromatic Poly(amine-oxadiazole)s : A naphthylamine-derived aromatic dicarboxylic acid, including derivatives of 4-Phenylnaphthalen-1-amine, has been used in the synthesis of high glass-transition temperature (Tg) polymers. These materials have applications in blue-light-emitting devices (Liou, Hsiao, Chen, & Yen, 2006).

Medicinal Chemistry

- Apoptosis Inducers in Cancer Treatment : Certain derivatives of 4-Phenylnaphthalen-1-amine have been identified as potent inducers of apoptosis, making them potential candidates for cancer treatment (Jiang, Crogan-Grundy, Drewe, Tseng, & Cai, 2008).

Organic Optoelectronics

- Organic Light-Emitting Diodes (OLEDs) : Benzothiazole-based fluorescent materials derived from 4-Phenylnaphthalen-1-amine have been synthesized for use in OLEDs, demonstrating potential for electroluminescent devices (Fu et al., 2009).

Environmental Analysis

- Magnetic Solid-Phase Extraction : Functionalized polythiophene-coated magnetic nanoparticles, incorporating 4-Phenylnaphthalen-1-amine derivatives, have been developed for the extraction of environmental pollutants like phthalates (Baharin, Muhamad Sarih, & Mohamad, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-phenylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNTZCAYLSSXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517751 | |

| Record name | 4-Phenylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylnaphthalen-1-amine | |

CAS RN |

87833-80-5 | |

| Record name | 4-Phenylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

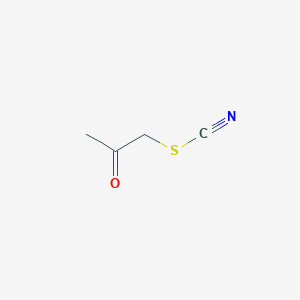

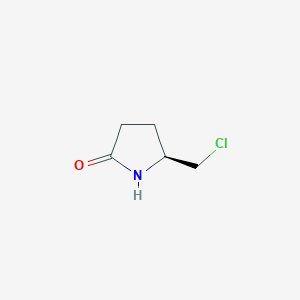

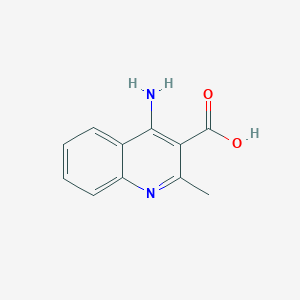

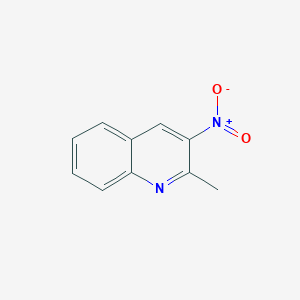

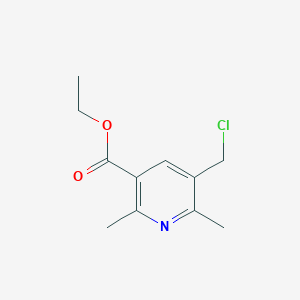

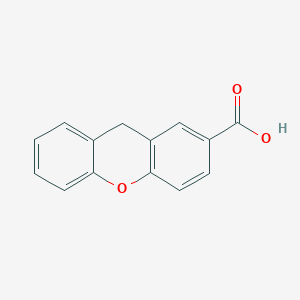

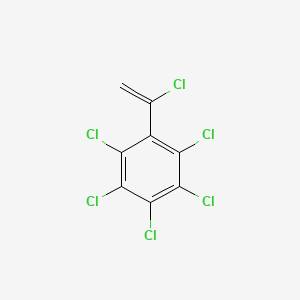

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

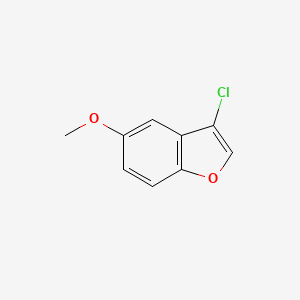

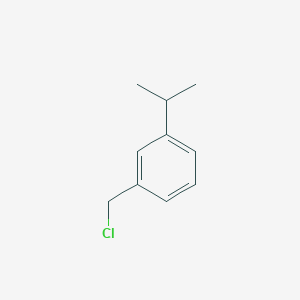

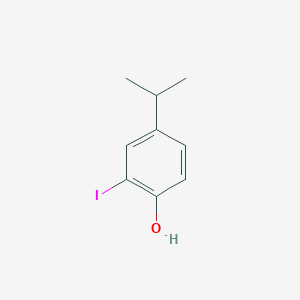

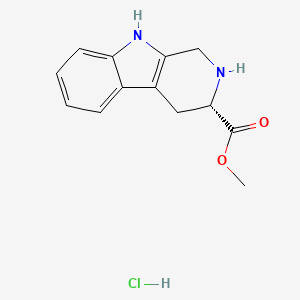

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1626073.png)